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2-(4-aminopiperidin-1-yl)-N-propylacetamide

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

2-(4-Aminopiperidin-1-yl)-N-propylacetamide (CAS 1016510-04-5) is a synthetic, sp³-rich piperidine-acetamide building block with molecular formula C₁₀H₂₁N₃O and a molecular weight of 199.29 g/mol. The compound features a free primary amine at the piperidine 4-position and an N-propyl acetamide side chain, offering two chemically addressable diversification handles.

Molecular Formula C10H21N3O
Molecular Weight 199.298
CAS No. 1016510-04-5
Cat. No. B2442913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-aminopiperidin-1-yl)-N-propylacetamide
CAS1016510-04-5
Molecular FormulaC10H21N3O
Molecular Weight199.298
Structural Identifiers
SMILESCCCNC(=O)CN1CCC(CC1)N
InChIInChI=1S/C10H21N3O/c1-2-5-12-10(14)8-13-6-3-9(11)4-7-13/h9H,2-8,11H2,1H3,(H,12,14)
InChIKeyGUOVFGXODMAYKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Aminopiperidin-1-yl)-N-propylacetamide (CAS 1016510-04-5): Procurement-Relevant Scaffold Profile for Medicinal Chemistry Initiatives


2-(4-Aminopiperidin-1-yl)-N-propylacetamide (CAS 1016510-04-5) is a synthetic, sp³-rich piperidine-acetamide building block with molecular formula C₁₀H₂₁N₃O and a molecular weight of 199.29 g/mol [1]. The compound features a free primary amine at the piperidine 4-position and an N-propyl acetamide side chain, offering two chemically addressable diversification handles. It is commercially catalogued as a versatile small-molecule scaffold (e.g., Enamine EN300-39157, Biosynth RQB51004) with supplier-specified purities ≥95% . Its physicochemical profile—XLogP3-AA 0.1, topological polar surface area 58.4 Ų, hydrogen bond donor count 2, and compliance with Lipinski's rule of five—positions it as a lead-like fragment for hit-to-lead campaigns [1].

Why 2-(4-Aminopiperidin-1-yl)-N-propylacetamide Cannot Be Interchanged with In-Class Piperidine Acetamide Building Blocks


The 2-(4-aminopiperidin-1-yl)-N-propylacetamide scaffold is not functionally interchangeable with its closest homologs—such as the unsubstituted acetamide (CAS 882562-51-8), N-cyclopropyl (CAS 926240-41-7), or N,N-diethyl (CAS 1589393-24-7) analogs—because the N-alkyl substituent on the acetamide moiety directly determines lipophilicity, hydrogen-bonding capacity, and steric environment at a vector critical for target engagement [1]. In a structurally enabled medicinal chemistry program, even a single methylene difference in the amide N-substituent can shift logP by >0.5 units and alter the torsional profile of the side chain, leading to divergent SAR, off-rate kinetics, and cellular permeability [2]. Substituting a building block without preserving the exact N-propyl acetamide identity thus introduces uncontrolled variables into SAR exploration, fragment growth, or parallel library synthesis, undermining reproducibility and delaying project timelines [3].

2-(4-Aminopiperidin-1-yl)-N-propylacetamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Lipophilicity Differentiation: XLogP3-AA of 0.1 Enables Lead-Like Space Retention Versus N-Cyclopropyl and N,N-Diethyl Analogs

The target compound exhibits a computed XLogP3-AA of 0.1, placing it firmly within lead-like chemical space (logP ≤3). The N-cyclopropyl analog (CAS 926240-41-7, C₁₀H₁₉N₃O, MW 197.28) and the N,N-diethyl analog (free base of CAS 1589393-24-7, C₁₁H₂₃N₃O, MW 213.32) are predicted to have significantly higher logP values due to increased hydrocarbon content in the amide substituent. This quantitative difference in lipophilicity directly influences aqueous solubility, metabolic stability, and off-target promiscuity risk in early-stage fragment elaboration [1].

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Hydrogen Bond Donor Architecture: Free Primary Amine Plus Secondary Amide Provides Orthogonal Diversification Not Present in N,N-Disubstituted or Piperidine-Linked Analogs

The target compound possesses a hydrogen bond donor count of 2 (one primary amine NH₂, one secondary amide NH), enabling sequential, chemoselective derivatization. The N,N-diethyl analog (free base, C₁₁H₂₃N₃O) has HBD = 1 (amine only, tertiary amide), while the regioisomeric N-(piperidin-4-yl)-N-propylacetamide (CAS 159874-33-6, C₁₀H₂₀N₂O) features HBD = 1 (piperidine NH only, tertiary amide nitrogen). This differential HBD count is experimentally measurable and defines the functionalization logic for library synthesis: the target compound supports two sequential amide bond formations or reductive aminations, whereas the comparators restrict the synthetic operator to a single derivatization site on the amino group [1].

Parallel Synthesis Library Design Scaffold Functionalization

Topological Polar Surface Area (TPSA) of 58.4 Ų Predicts Superior Passive Permeability Versus Higher TPSA Analogs in the Piperidine Acetamide Series

The target compound's TPSA is computed as 58.4 Ų, which falls below the 60–70 Ų threshold often associated with blood-brain barrier penetration and below the 140 Ų cutoff for oral absorption. Analogs incorporating additional heteroatoms, such as sulfonamide- or morpholino-substituted variants within the broader N-piperidinyl acetamide class disclosed in patent EP2300007A1, often exceed TPSA values of 80–100 Ų. While no direct experimental PAMPA or Caco-2 data for this specific compound are publicly available, the computed TPSA quantitatively predicts a permeability advantage over more polar analogs, making it a preferred starting scaffold for CNS-targeted fragment libraries [1][2].

CNS Drug Design Permeability Prediction ADME Optimization

Rotatable Bond Count of 4 Balances Conformational Flexibility and Entropic Penalty: A Differentiating Feature for Fragment Library Selection

The target compound contains 4 rotatable bonds, a value that balances sufficient conformational sampling for target engagement against the entropic penalty paid upon binding. By contrast, the simpler 2-(4-aminopiperidin-1-yl)acetamide (CAS 882562-51-8, C₇H₁₅N₃O, MW 157.21) has only 2 rotatable bonds, limiting its shape diversity, while the N,N-diethyl analog (free base) has 5 rotatable bonds, increasing the entropic cost of binding. The rotatable bond count of 4, combined with a molecular weight of 199.29 g/mol, yields a rotatable bond fraction (RBF = number of rotatable bonds / number of heavy atoms) of 0.286, which lies within the 0.2–0.4 range empirically associated with good ligand efficiency in fragment-based screening [1].

Fragment-Based Screening Ligand Efficiency Conformational Entropy

Optimal Procurement and Application Scenarios for 2-(4-Aminopiperidin-1-yl)-N-propylacetamide Based on Quantified Differentiation


Lead-Like Fragment Library Construction for CNS and Oral Drug Targets

The compound's combined profile—XLogP3-AA = 0.1, TPSA = 58.4 Ų, MW = 199.29 g/mol, and full Lipinski compliance—makes it an ideal entry for fragment libraries targeting CNS-penetrant or orally bioavailable leads. Procurement should be prioritized when building a fragment set with balanced physicochemical properties, as the N-propyl substituent provides sufficient lipophilicity for target binding without exceeding lead-like thresholds, a balance not achieved by the more polar unsubstituted or more lipophilic N-cyclopropyl/N,N-diethyl analogs [1][2].

Combinatorial Amide Library Synthesis Requiring Orthogonal Functionalization Handles

The presence of two chemically distinct hydrogen bond donors—primary amine (pKa ~10–11) and secondary amide NH—enables sequential, chemoselective diversification. The primary amine can be selectively acylated or reductively aminated under mild conditions, followed by amide N-functionalization. This orthogonality is absent in analogs possessing only one donor site (e.g., N,N-diethyl or N-(piperidin-4-yl)-N-propyl regioisomers), making this scaffold uniquely suited for efficient analog generation in SAR exploration campaigns [1].

Calcium Channel Target Family Scaffold Elaboration Based on Patent-Disclosed Pharmacophore

The compound falls within the general Markush structure of N-piperidinyl acetamide derivatives claimed as T-type calcium channel blockers in EP2300007A1. As a building block containing the core 2-(4-aminopiperidin-1-yl)acetamide motif with an unsubstituted amide NH, it enables modular elaboration toward patent-disclosed pharmacophores—such as appending aryl/heteroaryl groups at the amine and N-alkylating the amide—while maintaining a tractable logP and TPSA baseline for ADME optimization. Procuring this specific scaffold accelerates the synthesis of focused libraries targeting Cav3.x channels [2].

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